molecular formula C24H19ClN4O3 B2412207 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-04-2

1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2412207
CAS No.: 1251585-04-2
M. Wt: 446.89
InChI Key: RHCNIKOLJMUQAA-UHFFFAOYSA-N
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Description

1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCNIKOLJMUQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical formula for the compound is C24H19ClN4OC_{24}H_{19}ClN_{4}O, with a molecular weight of approximately 436.88 g/mol. The compound features a naphthyridine core, which is known for its role in various bioactive molecules.

Antiparasitic Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit significant antiparasitic activity. For instance, modifications to the naphthyridine core can enhance efficacy against parasites such as Leishmania spp. and Trypanosoma spp. A study indicated that certain structural modifications led to improved potency and selectivity against these pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on related naphthyridine compounds revealed that certain derivatives could induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects . The toxicity profile of this compound needs further investigation to establish safety margins.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of naphthyridine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and improving metabolic stability.
CompoundSubstituentActivity
A-ClHigh
B-FModerate
C-NO₂Low

This table summarizes preliminary findings regarding substituents' effects on activity.

Case Studies

A notable case study involved the synthesis and evaluation of various naphthyridine analogs, revealing that modifications at specific positions significantly affected their antiparasitic properties. For example, a series of 8-hydroxy naphthyridines showed promising results in vitro against Leishmania amastigotes, with some compounds achieving pEC50 values greater than 6.0 .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions between substituted anilines and naphthyridine precursors. For example:

  • Traditional method : Reacting a chlorophenyl-substituted amine with a naphthyridine carbonyl derivative in DMF with POCl₃ as a catalyst at 80–90°C for 6–8 hours (yields ~67%) .
  • Sonochemical method : Ultrasound irradiation (20–40 kHz) reduces reaction time to 2–3 hours, improving yields (e.g., 76% for analogous compounds) by enhancing reagent mixing and energy transfer .

Q. Key variables affecting yield :

  • Temperature control (±5°C tolerance critical for avoiding side reactions).
  • Solvent polarity (DMF preferred for solubility of aromatic intermediates).
  • Catalyst stoichiometry (excess POCl₃ may hydrolyze, reducing efficiency).

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.15–9.19 ppm), with NH peaks (δ ~9.80–9.91 ppm) confirming amide bonds .

IR : Stretching frequencies at 1651–1686 cm⁻¹ validate C=O (amide/keto) groups, while C-Cl bonds show peaks near 737–780 cm⁻¹ .

Mass spectrometry : Molecular ion peaks (e.g., m/z 423 [M⁺]) confirm molecular weight, with fragmentation patterns aligning with naphthyridine cleavage .

Troubleshooting tip : Cross-validate NMR assignments using 2D techniques (HSQC/HMBC) if signal overlap occurs.

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤10% v/v) with aqueous buffers for initial stock solutions.
  • Salt formation : Sodium carboxylate derivatives (e.g., analogous to ) improve aqueous solubility via ionization .
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability while maintaining stability .

Advanced Research Questions

Q. What strategies resolve contradictory activity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often arise from subtle structural variations. For example:

  • 2-Chlorophenyl vs. 4-Chlorophenyl substitution : The ortho-chloro group in your compound may sterically hinder target binding compared to para-substituted analogs, reducing potency .
  • Solution : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses and quantify steric/electronic effects .

Q. Data reconciliation workflow :

Re-test compounds under standardized assay conditions.

Validate target engagement via SPR or ITC.

Use DFT calculations to model electronic effects of substituents .

Q. How can reaction mechanisms for chloro-substituent transformations be elucidated?

Methodological Answer: Mechanistic studies for analogous compounds (–5) suggest:

  • Aminolysis of chloro groups : Chlorine at position 7 undergoes nucleophilic substitution with amines (e.g., methylamine) at 60–90°C, forming carboxamide derivatives .
  • Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates.
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in keto groups during hydrolysis .

Q. What computational tools predict polymorphic forms and their stability?

Methodological Answer:

  • Software : Mercury (Cambridge Crystallographic Database) and Polymorph Predictor (Materials Studio) model crystal packing using XRD data from analogs (e.g., ’s crystalline powder) .
  • Energy minimization : Compare lattice energies of predicted polymorphs via DFT (Gaussian 16) to prioritize stable forms for crystallization screens .

Q. How can green chemistry principles be applied to scale-up synthesis?

Methodological Answer:

  • Solvent replacement : Substitute DMF with Cyrene™ (a biobased solvent) to reduce toxicity .
  • Catalyst recycling : Immobilize POCl₃ on silica gel to minimize waste .
  • Process intensification : Use flow reactors with inline IR monitoring for real-time optimization .

Q. What in silico methods prioritize derivatives for synthesis?

Methodological Answer:

  • Virtual library generation : Build derivatives using Cheminfo’s UFSRATOR toolkit, focusing on substituents at positions 2 (phenyl) and 7 (methyl) .
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
  • Docking filters : Select candidates with Glide scores ≤ −8 kcal/mol for target enzymes .

Q. How are reaction pathways optimized using quantum chemical calculations?

Methodological Answer:

  • Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian 16 map energy barriers for key steps (e.g., amide bond formation) .
  • Solvent effects : COSMO-RS models predict solvation energies to optimize solvent selection .

Q. What experimental designs validate molecular docking predictions?

Methodological Answer:

  • Mutagenesis assays : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to disrupt interactions .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm) upon compound binding to confirm stabilization .
  • SPR biosensing : Quantify binding kinetics (kₐ, kₑ) to correlate docking scores with experimental KD.

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